
PS-1145
Vue d'ensemble
Description
PS-1145 est un composé chimique connu pour son rôle d'inhibiteur de la kinase IκB (IKK). Il a une formule moléculaire de C17H11ClN4O et un poids moléculaire de 395,67. This compound est principalement utilisé dans la recherche scientifique pour étudier ses effets sur diverses voies biologiques, en particulier celles impliquant la signalisation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) .
Applications De Recherche Scientifique
PS-1145 has a wide range of scientific research applications, including:
Chemistry: Used to study the effects of IκB kinase inhibition on various chemical reactions and pathways.
Biology: Employed in research on cell signaling, particularly NF-κB signaling, and its role in inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, where NF-κB signaling plays a crucial role.
Industry: Utilized in the development of new drugs and therapeutic agents targeting IκB kinase and related pathways
Mécanisme D'action
Target of Action
PS-1145, also known as “N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide”, “PS 1145”, “N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide”, or “IKK Inhibitor X”, is primarily an inhibitor of the IκB kinase (IKK) with an IC50 of 88 nM . IKK plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, immunity, cell survival, and other cellular processes .
Mode of Action
This compound works by blocking the phosphorylation and degradation of the inhibitor of nuclear factor kappa-β (NF-κB) . This inhibition prevents the subsequent activation of NF-κB . The compound’s interaction with its target leads to a reduction in the DNA binding activity of NF-κB .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting IKK, this compound prevents the phosphorylation of IκBα, a protein that inhibits NF-κB . This action blocks the activation of NF-κB, thereby affecting downstream effects such as the transcription of genes involved in inflammation, immunity, and cell survival .
Pharmacokinetics
For instance, it has been administered intracerebroventricularly in animal studies .
Result of Action
The inhibition of NF-κB activation by this compound leads to a reduction in the expression of pro-inflammatory genes and a decrease in cell proliferation . This has been observed in various cell types, including human epidermal keratinocytes and squamous carcinoma cells . The compound has also been shown to exhibit anti-tumor activity on nasopharyngeal carcinoma (NPC) cell lines .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, in vitro studies have shown that the compound’s ability to inhibit NF-κB activation is dose- and time-dependent . Furthermore, the compound’s effect on body fat mass in animal models was influenced by diet, with this compound effectively blocking weight gain induced by a high-fat diet .
Analyse Biochimique
Biochemical Properties
N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide interacts with IKK, blocking the phosphorylation and degradation of the inhibitor of NF-κB . This inhibition prevents the subsequent activation of NF-κB and thereby prevents the release of tumor necrosis factor-α (TNF-α) in lipopolysaccharide treated cells .
Cellular Effects
N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide has been shown to hinder pro-inflammatory cytokine production and cell proliferation . It plays a potential therapeutic role in carcinogenesis in multiple myeloma and exhibits anti-tumor activity on nasopharyngeal carcinoma (NPC) cell lines .
Molecular Mechanism
The molecular mechanism of N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide involves the inhibition of IKK, which in turn blocks the phosphorylation and degradation of the inhibitor of NF-κB . This prevents the subsequent activation of NF-κB and thereby prevents the release of TNF-α .
Temporal Effects in Laboratory Settings
It is known that the compound can inhibit the proliferation of certain cancer cell lines when used at concentrations ranging from 1.5 to 50 µM .
Dosage Effects in Animal Models
One study showed that treatment with the compound reduced MOG 35–55-specific proliferation and cytokine production of 2D2 transgenic spleen cells in vitro and diminished clinical signs of EAE in vivo .
Metabolic Pathways
It is known that the compound inhibits the IKK complex, which plays a crucial role in the activation of NF-κB .
Subcellular Localization
It is known that the compound inhibits the IKK complex, which is located in the cytoplasm of cells .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du PS-1145 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et peuvent varier en fonction du fabricant. l'approche générale implique l'utilisation de solvants organiques, de catalyseurs et de conditions de réaction contrôlées pour obtenir une pureté et un rendement élevés .
Méthodes de Production Industrielle
La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir la cohérence et l'efficacité. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle qualité pour répondre aux normes industrielles. Le composé est souvent produit sous forme solide et peut être dissous dans des solvants comme le diméthylsulfoxyde (DMSO) pour des applications de recherche .
Analyse Des Réactions Chimiques
Types de Réactions
PS-1145 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : This compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes
Réactifs et Conditions Communes
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée
Principaux Produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés avec des atomes d'oxygène supplémentaires, tandis que la réduction peut produire des dérivés réduits avec moins d'atomes d'oxygène .
Applications de Recherche Scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé pour étudier les effets de l'inhibition de la kinase IκB sur diverses réactions chimiques et voies.
Biologie : Employé dans la recherche sur la signalisation cellulaire, en particulier la signalisation NF-κB, et son rôle dans l'inflammation et la réponse immunitaire.
Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer, où la signalisation NF-κB joue un rôle crucial.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la kinase IκB et les voies associées
Mécanisme d'Action
This compound exerce ses effets en inhibant la kinase IκB, qui est responsable de la phosphorylation et de la dégradation de l'inhibiteur du facteur nucléaire kappa-β (NF-κB). En bloquant ce processus, this compound empêche
Propriétés
IUPAC Name |
N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRMBDHPALEPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433238 | |
| Record name | PS-1145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431898-65-6 | |
| Record name | N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431898-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PS-1145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0431898656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PS-1145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PS-1145 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GL090NZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PS-1145 is a potent and selective inhibitor of IκB kinase (IKK), specifically the IKKβ subunit. [, , , , , , ]
A: By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. [, , , , ] This, in turn, blocks the nuclear translocation of the transcription factor NF-κB, hindering its ability to bind DNA and regulate the expression of target genes involved in inflammation, cell survival, and proliferation. [, , , , , , ]
ANone: this compound-mediated NF-κB inhibition can lead to various effects, including:
- Reduced expression of pro-inflammatory cytokines: Studies show decreased levels of IL-6, IL-8, TNFα, GM-CSF, and others in different cell types and disease models. [, , , , , , ]
- Increased sensitivity to apoptosis: This has been observed in multiple myeloma, pancreatic cancer, and other cancer cell lines. [, , , ]
- Suppression of angiogenesis: Reduced expression of pro-angiogenic factors like IL-8 has been documented. []
- Inhibition of osteoclastogenesis: Reduced differentiation and activity of osteoclasts have been reported. []
- Suppression of T cell activation and proliferation: This has been shown in both in vitro and in vivo models of autoimmunity and graft-versus-host disease. [, , , ]
A: The molecular formula of this compound is C19H15ClN4O2, and its molecular weight is 366.81 g/mol. []
ANone: The provided research primarily focuses on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility and stability under various environmental conditions is limited.
A: this compound acts as an enzyme inhibitor, specifically targeting IKKβ. It does not possess inherent catalytic properties itself. [, , , , , , ]
A: Researchers have employed quantitative structure-activity relationship (QSAR) models to predict the activity of this compound and related compounds. [] These models help understand the relationship between the chemical structure of the inhibitor and its inhibitory potency against IKKβ.
A: Yes, ordinary differential equations and mass action kinetics have been used to model the NF-κB signaling pathway and simulate the effects of this compound on IκB mRNA expression. [] These simulations provide insights into the dynamic behavior of the pathway upon IKKβ inhibition.
A: While specific details on the SAR of this compound are limited in the provided research, studies using IKK inhibitors of the β-carboline class, including this compound and MLX105, indicate the importance of structural features for their activity and selectivity. [, , ] Modifications to the core structure can impact their potency, selectivity, and pharmacological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
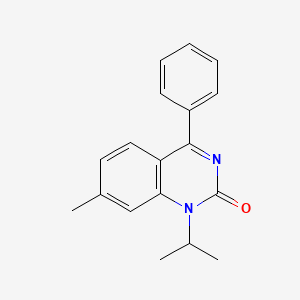
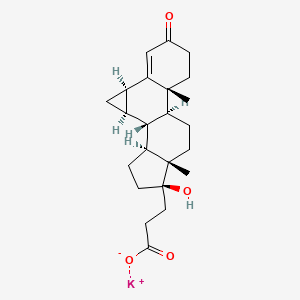

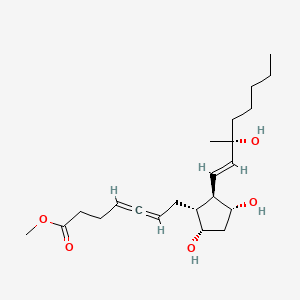

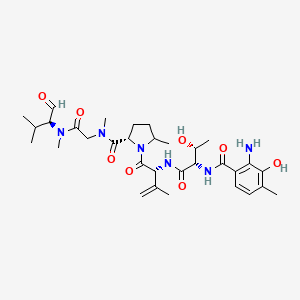
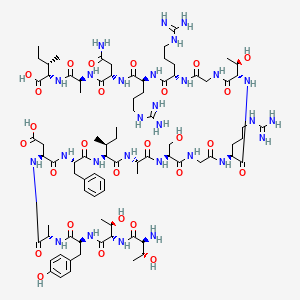



![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1679743.png)

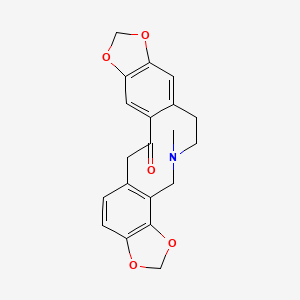
![2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine](/img/structure/B1679746.png)
